molecular formula C7H15NO B13508934 (R)-2,2,6-Trimethylmorpholine

(R)-2,2,6-Trimethylmorpholine

Cat. No.: B13508934
M. Wt: 129.20 g/mol
InChI Key: OQUWOWHKASMPNF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2,2,6-Trimethylmorpholine is a chiral morpholine derivative characterized by the presence of three methyl groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,6-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

On an industrial scale, the production of ®-2,2,6-Trimethylmorpholine may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to achieve selective methylation of the morpholine ring.

Chemical Reactions Analysis

Types of Reactions

®-2,2,6-Trimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield demethylated products.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of ®-2,2,6-Trimethylmorpholine.

    Reduction: Demethylated morpholine derivatives.

    Substitution: Various N-substituted morpholine derivatives.

Scientific Research Applications

®-2,2,6-Trimethylmorpholine has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2,2,6-Trimethylmorpholine involves its interaction with specific molecular targets and pathways. As a chiral compound, it can exhibit enantioselective binding to enzymes and receptors, influencing biological activity. The presence of methyl groups can affect its lipophilicity and membrane permeability, thereby modulating its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethylpiperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.

    2,2,6-Trimethylmorpholine N-oxide: An oxidized form of ®-2,2,6-Trimethylmorpholine.

    2,2,6-Trimethylmorpholine-4-carboxylic acid: A carboxylated derivative.

Uniqueness

®-2,2,6-Trimethylmorpholine is unique due to its chiral nature and the specific arrangement of methyl groups, which confer distinct chemical and biological properties. Its ability to act as a chiral auxiliary and ligand in various reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(6R)-2,2,6-trimethylmorpholine

InChI

InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

OQUWOWHKASMPNF-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNCC(O1)(C)C

Canonical SMILES

CC1CNCC(O1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.